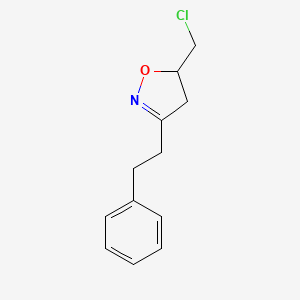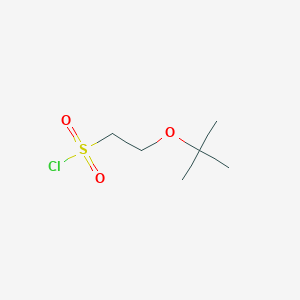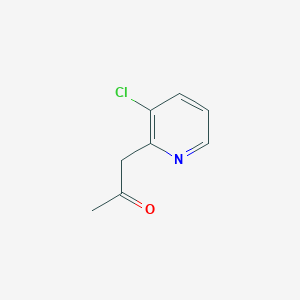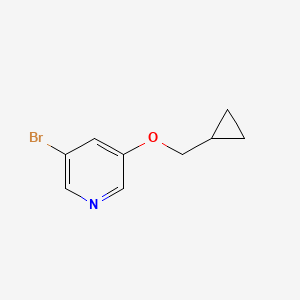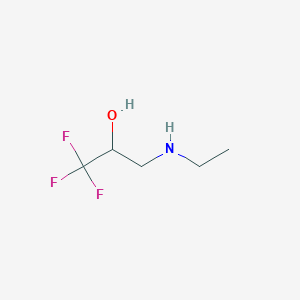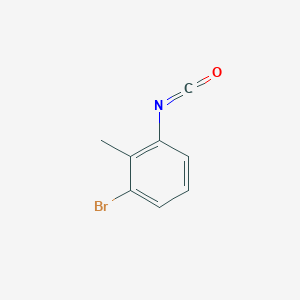
1-Bromo-3-isocyanato-2-methyl-benzene
Overview
Description
1-Bromo-3-isocyanato-2-methyl-benzene is an organic compound with the molecular formula C8H6BrNO. It is characterized by a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (III) bromide (FeBr3), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of reactant concentrations, reaction times, and temperatures to achieve the desired product.
Chemical Reactions Analysis
1-Bromo-3-isocyanato-2-methyl-benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1-Bromo-3-isocyanato-2-methyl-benzoic acid or 1-Bromo-3-isocyanato-2-methyl-benzaldehyde.
Reduction: 1-Bromo-3-isocyanato-2-methyl-benzylamine or 1-Bromo-3-isocyanato-2-methyl-phenol.
Substitution: 1-Hydroxy-3-isocyanato-2-methyl-benzene or 1-Amino-3-isocyanato-2-methyl-benzene.
Scientific Research Applications
1-Bromo-3-isocyanato-2-methyl-benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound finds applications in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-isocyanato-2-methyl-benzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group, in particular, is known to react with nucleophiles, forming stable carbamate structures. This reactivity is exploited in various chemical and biological processes.
Comparison with Similar Compounds
1-Bromo-3-isocyanato-2-methyl-benzene is compared with other similar compounds, such as 1-Chloro-3-isocyanato-2-methyl-benzene and 1-Iodo-3-isocyanato-2-methyl-benzene. While these compounds share structural similarities, the presence of different halogens (chlorine or iodine) influences their reactivity and applications. The bromine atom in this compound provides a balance between reactivity and stability, making it unique among its counterparts.
List of Similar Compounds
1-Chloro-3-isocyanato-2-methyl-benzene
1-Iodo-3-isocyanato-2-methyl-benzene
1-Fluoro-3-isocyanato-2-methyl-benzene
1-Bromo-2-methyl-3-nitro-benzene
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical properties and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
1-bromo-3-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWSKMUMKTPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
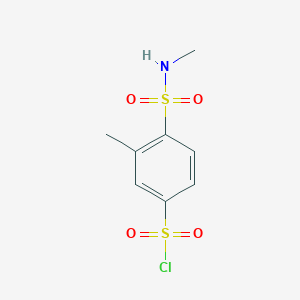

![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
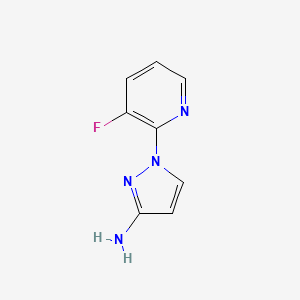
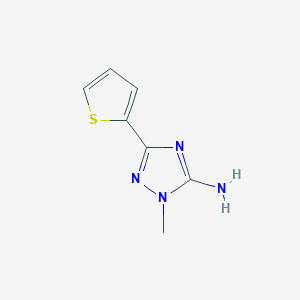
![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
